REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.Cl.[CH2:11]([OH:13])[CH3:12]>ClCCl>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6](=[NH:7])[O:13][CH2:11][CH3:12])=[CH:4][CH:3]=1
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Name
|
|
Quantity
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50.7 g
|
Type
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reactant
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Smiles
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OC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
110 g
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
75 mL
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Type
|
reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
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1400 mL
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Type
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solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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This solution is stirred at room temperature for 64 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting solids collected
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Type
|
WASH
|
Details
|
washed with 500 mL diethyl ether and 2×1000 mL of ethyl acetate
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Type
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DISSOLUTION
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Details
|
The remaining solids (60.4 g) were dissolved in 1200 mL of water
|
Type
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FILTRATION
|
Details
|
the residual solids filtered
|
Type
|
ADDITION
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Details
|
To the filtrate is added a solution of sodium hydroxide (12.57 g) in 150 mL water
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Type
|
FILTRATION
|
Details
|
The resulting white solid is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
64 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(OCC)=N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |